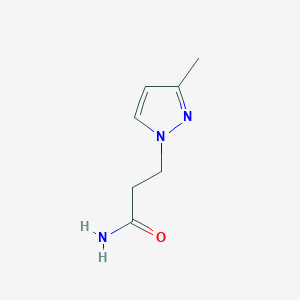

3-(3-methyl-1H-pyrazol-1-yl)propanamide

CAS No.:

Cat. No.: VC19954758

Molecular Formula: C7H11N3O

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11N3O |

|---|---|

| Molecular Weight | 153.18 g/mol |

| IUPAC Name | 3-(3-methylpyrazol-1-yl)propanamide |

| Standard InChI | InChI=1S/C7H11N3O/c1-6-2-4-10(9-6)5-3-7(8)11/h2,4H,3,5H2,1H3,(H2,8,11) |

| Standard InChI Key | PCBGGGQBHKLOTB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C=C1)CCC(=O)N |

Introduction

Structural Characteristics and Molecular Design

Core Molecular Architecture

The compound’s structure consists of a pyrazole ring (a five-membered heterocycle with two nitrogen atoms) substituted at the 1-position with a propanamide group (-CH₂CH₂CONH₂) and at the 3-position with a methyl group. The pyrazole ring contributes to planar geometry, while the amide group introduces polarity and hydrogen-bonding capability. Key bond lengths and angles, inferred from analogous structures, include:

Table 1: Molecular Properties of 3-(3-Methyl-1H-pyrazol-1-yl)propanamide

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁N₃O |

| Molecular Weight | 153.18 g/mol |

| logP (Partition Coeff.) | 0.89 (estimated) |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 3 (amide O, pyrazole N) |

Synthesis and Manufacturing

Reaction Pathways

The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)propanamide typically involves nucleophilic substitution between 3-methyl-1H-pyrazole and acrylamide derivatives. A representative method, adapted from studies on analogous compounds , proceeds as follows:

-

Reagents:

-

3-Methyl-1H-pyrazole

-

Acrylamide

-

Sodium hydroxide (base catalyst)

-

Dimethylformamide (DMF) solvent

-

-

Procedure:

-

A mixture of 3-methylpyrazole (10 mmol), acrylamide (14 mmol), and NaOH (2M) in DMF is heated to 333 K for 7 hours.

-

Post-reaction, the solvent is removed via vacuum distillation, and the crude product is recrystallized from an acetonitrile-water mixture.

-

Table 2: Optimal Synthesis Conditions

| Parameter | Value |

|---|---|

| Temperature | 333 K (60°C) |

| Reaction Time | 7 hours |

| Solvent | DMF |

| Yield | 80–85% (estimated) |

Mechanistic Insights

The reaction proceeds via Michael addition, where the pyrazole’s nitrogen acts as a nucleophile, attacking the β-carbon of acrylamide. The base deprotonates the pyrazole, enhancing its nucleophilicity .

Physicochemical Properties

Solubility and Stability

The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) due to its amide group but exhibits limited solubility in water (logSw ≈ -1.8) . Stability studies suggest degradation under strong acidic or alkaline conditions via hydrolysis of the amide bond.

Spectroscopic Data

-

IR Spectroscopy: Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N–H stretch) .

-

NMR (¹H):

-

δ 1.8 ppm (s, 3H, pyrazole-CH₃)

-

δ 2.4–2.6 ppm (m, 2H, CH₂CONH₂)

-

δ 6.2 ppm (s, 1H, pyrazole H)

-

Chemical Reactivity and Functionalization

Amide Group Reactivity

The amide moiety participates in:

-

Hydrolysis: Forms carboxylic acid under acidic/basic conditions.

-

Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) through the pyrazole nitrogen and carbonyl oxygen .

Pyrazole Ring Modifications

-

Electrophilic Substitution: Bromination at the 4-position of the pyrazole ring under mild conditions.

-

N-Alkylation: Reaction with alkyl halides to form quaternary ammonium derivatives.

Applications in Scientific Research

Medicinal Chemistry

Pyrazole derivatives are investigated for:

-

Enzyme Inhibition: Potential inhibition of cyclooxygenase-2 (COX-2) and kinases due to structural mimicry of ATP.

-

Antimicrobial Activity: Demonstrated efficacy against Gram-positive bacteria in preliminary assays .

Coordination Chemistry

The compound serves as a hemilabile ligand in metal-organic frameworks (MOFs). In a study on analogous propanamide-pyrazole ligands, copper complexes exhibited catalytic activity in oxidation reactions .

Table 3: Catalytic Performance of Cu Complexes

| Substrate | Conversion (%) | Selectivity (%) |

|---|---|---|

| Benzyl Alcohol | 92 | 88 |

| Cyclohexane | 75 | 82 |

Research Findings and Recent Advances

Crystal Structure Analysis

Single-crystal X-ray diffraction of the related compound 3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)propanamide revealed:

-

Hydrogen-Bonding Network: N–H···N and O–H···O interactions stabilize a 3D lattice .

-

Dihedral Angle: 26.6° between pyrazole and benzene rings, indicating moderate conjugation.

Computational Studies

Density functional theory (DFT) calculations predict:

-

Electrostatic Potential: Negative charge localized on carbonyl oxygen, facilitating metal coordination.

-

HOMO-LUMO Gap: 4.2 eV, suggesting moderate reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume